~2-Fold Increase in Systemic Dopamine Exposure vs. Equimolar L-DOPA in Healthy Human Subjects
In a randomized, double-blind, two-period crossover study in 16 healthy volunteers, a single oral dose of 150 mg SD-1077 co-administered with 37.5 mg carbidopa (CD) was compared directly to 150 mg L-DOPA/CD. Systemic exposure to dopamine (DA) was significantly higher after SD-1077/CD, with geometric least squares mean ratios (GMRs) and 90% confidence intervals (90% CI) of 1.8 (1.45–2.24; P = 0.0005) for DA Cmax and 2.06 (1.68–2.52; P < 0.0001) for DA AUC0–t relative to L-DOPA/CD [1]. This represents an approximately 2-fold increase in total dopamine exposure. Importantly, peripheral pharmacokinetics of the parent compound SD-1077 itself were comparable to L-DOPA, with GMRs for Cmax, AUC0–t, and AUC0–inf of 88.4 (75.9–103.1), 89.5 (84.1–95.3), and 89.6 (84.2–95.4), respectively, all within or near the standard bioequivalence range of 80–125% [1]. This dissociation—comparable parent drug exposure but doubled active metabolite exposure—is the hallmark of the deuterium kinetic isotope effect operating selectively on dopamine metabolism.
| Evidence Dimension | Systemic dopamine exposure (Cmax and AUC0–t) following single oral dose |
|---|---|
| Target Compound Data | SD-1077 150 mg + CD 37.5 mg: DA Cmax GMR = 1.8 (90% CI 1.45–2.24), DA AUC0–t GMR = 2.06 (90% CI 1.68–2.52) |
| Comparator Or Baseline | L-DOPA 150 mg + CD 37.5 mg: reference baseline (GMR = 1.0) |
| Quantified Difference | ~1.8-fold higher peak dopamine concentration; ~2.06-fold higher total dopamine exposure (AUC0–t); both statistically significant (P = 0.0005 and P < 0.0001, respectively) |
| Conditions | Randomized, double-blind, two-period crossover study; healthy volunteers (n = 16); single oral dose; co-administered with 37.5 mg carbidopa; plasma PK sampling over 24 h |
Why This Matters
For procurement decisions, this ~2-fold dopamine exposure amplification without increasing the parent drug dose is the core differentiator—meaning SD-1077 provides a pharmacodynamic advantage (prolonged central DA tone) that generic L-DOPA cannot replicate at any dose, making it indispensable for studies investigating sustained dopaminergic stimulation strategies.
- [1] Schneider F, Erisson L, Beygi H, et al. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects. Br J Clin Pharmacol. 2018;84(10):2422-2432. doi:10.1111/bcp.13702 View Source
